molecular formula C6H4N2O2S B1321008 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione CAS No. 91533-21-0

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione

Cat. No.: B1321008
CAS No.: 91533-21-0
M. Wt: 168.18 g/mol
InChI Key: KWBNTVHZVCVOAV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiohydrazonate with suitable reagents to form the desired heterocyclic structure . The reaction conditions often involve the use of triethylamine and other bases to facilitate the cyclization process .

Industrial Production Methods

. The production process likely involves scaling up the laboratory synthesis methods with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione include:

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNTVHZVCVOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609128
Record name 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91533-21-0
Record name 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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